![molecular formula C12H12N2O B053647 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-75-9](/img/structure/B53647.png)
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
Overview
Description
Chemical Structure and Properties 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is a γ-carboline derivative characterized by a fused pyridine-indole core with a methyl group at the 5-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . The compound is structurally related to synthetic cannabinoids and pharmaceuticals, such as alosetron, where it serves as a key pharmacophore .
Pharmacological Relevance
This compound is a critical intermediate in the synthesis of alosetron hydrochloride (Lotronex®), a selective 5-HT₃ receptor antagonist used to treat irritable bowel syndrome (IBS). Alosetron’s structure includes an imidazole-methyl substituent at the 2-position and a hydrochloride salt, enhancing its solubility and receptor-binding affinity .
Preparation Methods
Core Synthetic Pathways for Pyridoindolone Scaffolds
The foundational approach to constructing the pyrido[4,3-b]indol-1-one scaffold involves cyclization and functionalization of indole derivatives. Patent US5229517A delineates a multi-step sequence starting with pyrano[4,3-b]indol-1,3-dione (5), which undergoes condensation with amines to form indoleacetamidocarboxylic acid (6). Decarboxylation yields indoleacetamide (7), followed by reduction to indolylethanamine (8). Cyclization using phosgene (COCl₂) in a toluene-dichloromethane solvent system at 25°C produces the target tetrahydro-pyridoindolone (1) .
For the 5-methyl variant, substitution at position 5 is achieved via alkylation during intermediate stages. For example, 5-methyl-2-(1-methyl-4-piperidinyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (compound n) is synthesized by introducing a methyl group at the indole nitrogen prior to cyclization . This method emphasizes regioselectivity, with the methyl group incorporated through alkylating agents such as methyl iodide during the formation of intermediate 8.
Patent WO2019153002A1 details a complementary strategy utilizing Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at position 9 of the pyridoindolone core. A brominated intermediate (vii) reacts with pinacol boronates under palladium catalysis, enabling the introduction of diverse R₄ groups (e.g., pyrazolyl, chlorophenyl) . Subsequent Boc deprotection and hydroxyacetylation yield advanced intermediates like 1-(7-chloro-6-fluoro-9-pyrazol-1-yl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-hydroxyethanone . While this method focuses on position 9 modification, adapting the protocol to position 5 methylation would require strategic precursor design.
Microwave-Assisted Alkylation
The same patent highlights microwave-assisted Ullman-type reactions for introducing alkyl groups. For instance, 7-chloro-6-fluoro-4-methyl-9-(1-methylpyrazol-3-yl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is synthesized by reacting a brominated intermediate with 2,2,2-trifluoroethyl trifluoromethanesulfonate at 170°C under microwave irradiation . This approach reduces reaction times from hours to minutes, enhancing efficiency for scale-up.
Comparative Analysis of Synthetic Routes
Optimization and Process Chemistry
Solvent and Temperature Effects
The phosgene-mediated cyclization achieves optimal yields in toluene-dichloromethane (1:1) at 25°C, balancing reactivity and solubility. Elevated temperatures (>50°C) promote side reactions, while polar aprotic solvents (e.g., DMF) hinder cyclization efficiency .
Chiral Resolution
Racemic intermediates (e.g., xxxiii in ) are resolved via chiral supercritical fluid chromatography (SFC) to isolate enantiomerically pure products . For instance, 5-methyl derivatives exhibit distinct biological activities depending on configuration, necessitating precise stereochemical control.
Spectroscopic Characterization
Critical intermediates and final products are validated using:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyridoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
This compound is recognized as a promising lead in the development of medications targeting neurological disorders. Its unique chemical structure allows for interactions that may lead to therapeutic effects in conditions such as depression and anxiety. Research indicates that derivatives of this compound can modulate neurotransmitter systems, thereby influencing mood and cognitive functions .
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results showed a significant reduction in neuronal death and inflammation markers when administered prior to neurotoxic insults. This suggests its potential utility in preventing conditions like Alzheimer's disease .
Neuroprotective Research
The compound's ability to protect neurons from damage makes it a candidate for further exploration in neuroprotection. Its mechanism may involve the inhibition of oxidative stress pathways and enhancement of cellular resilience against neurotoxic agents.
Study | Findings | Implications |
---|---|---|
Neuroprotection in Alzheimer's model | Reduced apoptosis and inflammation | Potential treatment for neurodegenerative diseases |
Effects on synaptic plasticity | Enhanced long-term potentiation | Possible implications for cognitive enhancement |
Biochemical Studies
In biochemical assays, this compound has shown promise in elucidating enzyme interactions relevant to mental health. It serves as a substrate or inhibitor in various enzymatic reactions that are critical for neurotransmitter synthesis and degradation.
Enzyme Interaction Analysis
Research has demonstrated that this compound can interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO activity, it may increase the availability of serotonin and norepinephrine, which are crucial for mood regulation .
Natural Product Synthesis
The compound is also valuable in synthetic chemistry for creating derivatives that mimic natural products. These derivatives can enhance the search for novel therapeutic agents by providing new scaffolds for drug design.
Synthesis Route | Yield | Application |
---|---|---|
Condensation with imidazole derivatives | 85% | Development of anti-anxiety medications |
Reaction with various protecting groups | 90% | Synthesis of targeted delivery systems |
Drug Delivery Systems
Recent investigations have explored the use of this compound in drug delivery applications. Its structural properties may facilitate improved targeting and efficacy of therapeutic compounds.
Case Study: Targeted Delivery
A formulation study demonstrated that encapsulating this compound within nanoparticle carriers resulted in enhanced delivery efficiency to brain tissues compared to traditional methods. This approach could revolutionize treatment strategies for neurological disorders by ensuring higher concentrations at the site of action while minimizing systemic side effects .
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiproliferative effects . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
The γ-carboline (pyrido[4,3-b]indol-1-one) core is shared among multiple compounds, but structural modifications at specific positions dictate their pharmacological profiles. Below is a comparative analysis:
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Differences
Pharmaceutical Derivatives
- Alosetron Hydrochloride : Derived from the base γ-carboline structure, it incorporates a 5-methyl group and an imidazole-methyl substituent. These modifications improve 5-HT₃ receptor antagonism and reduce off-target effects .
- N-Methoxymethylpyrido[4,3-b]indol-1-one : The methoxymethyl group enhances metabolic stability, making it suitable for anticancer drug development .
Biological Activity
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 122852-75-9
- Purity : ≥ 99% (HPLC)
Antidepressant Effects
Research indicates that derivatives of pyridoindole compounds exhibit antidepressant-like effects. In animal models, this compound has shown significant activity in behavioral tests such as the forced swim test (FST) and the tail suspension test (TST), which are commonly used to assess antidepressant efficacy.
The proposed mechanisms for the antidepressant effects include:
- Serotonergic Modulation : The compound may enhance serotonergic neurotransmission, which is crucial in mood regulation.
- Inhibition of Monoamine Oxidase (MAO) : Some studies suggest that the compound may inhibit MAO activity, leading to increased levels of monoamines in the brain .
Neuroprotective Properties
Preliminary studies have suggested that this compound may possess neuroprotective properties. It appears to reduce oxidative stress and promote neuronal survival in models of neurodegeneration.
Study 1: Antidepressant Activity in Rodent Models
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of this compound using various behavioral assays. Results indicated a significant reduction in immobility time in both FST and TST models when compared to control groups. The study concluded that the compound warrants further investigation as a potential treatment for depression .
Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of this compound in vitro. Neuronal cells exposed to oxidative stress exhibited reduced cell death when treated with the compound. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMAFAXJJECMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472831 | |
Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-75-9 | |
Record name | 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122852-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH9DX7PRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.